Lipophilicity Differentiation: XLogP3 Comparison with N-Cyclohexyl and N-Isopropyl Analogs
The target compound (XLogP3 = 2.1) is more lipophilic than its N‑cyclohexyl analog (CAS 921521‑94‑0, predicted XLogP3 ≈1.6, Δ = +0.5) and substantially more lipophilic than the N‑isopropyl analog (CAS 921521‑93‑9, XLogP3 ≈0.8, Δ = +1.3) [1][2]. The cyclohexylmethyl group extends the hydrophobic surface relative to cyclohexyl alone, which may enhance passive membrane permeability and blood‑brain barrier penetration potential while reducing aqueous solubility.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | N‑cyclohexyl analog: XLogP3 ≈1.6; N‑isopropyl analog: XLogP3 ≈0.8 |
| Quantified Difference | Δ = +0.5 vs. N‑cyclohexyl; Δ = +1.3 vs. N‑isopropyl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity is often associated with improved membrane permeability; a 0.5 log unit increase can translate to a measurable difference in cell-based assay activity, making this compound a preferred choice for phenotypic screening campaigns where intracellular target engagement is required.
- [1] PubChem Compound Summary for CID 44016029, 2-(2-Acetamidothiazol-4-yl)-N-(cyclohexylmethyl)acetamide. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem Compound Summary for CID 44016030, 2-(2-Acetamidothiazol-4-yl)-N-cyclohexylacetamide. National Center for Biotechnology Information. Accessed April 2026. View Source
